![molecular formula C21H16N2O6 B6413552 4-(4-Cbz-Aminopheny)-2-nitrobenzoic acid, 95% CAS No. 1261942-33-9](/img/structure/B6413552.png)
4-(4-Cbz-Aminopheny)-2-nitrobenzoic acid, 95%
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Overview
Description
4-(4-Cbz-Aminopheny)-2-nitrobenzoic acid (4-Cbz-2-NBA) is an organic compound commonly used in scientific research as a reagent or substrate for various biochemical reactions. It is a white, crystalline powder with a melting point of 152-154°C and a molecular weight of 303.36 g/mol. 4-Cbz-2-NBA is a common substitute for 4-nitrobenzoic acid (4-NBA) and has many similar properties, making it an ideal reagent for a variety of scientific applications.
Scientific Research Applications
4-(4-Cbz-Aminopheny)-2-nitrobenzoic acid, 95% is widely used in scientific research as a reagent or substrate for various biochemical reactions. It is commonly used in enzyme assays, such as the determination of enzyme activity or inhibition, as well as for the detection of proteins, peptides, and nucleic acids. 4-(4-Cbz-Aminopheny)-2-nitrobenzoic acid, 95% is also used in the synthesis of various organic compounds, such as peptides, nucleosides, and other small molecules.
Mechanism of Action
4-(4-Cbz-Aminopheny)-2-nitrobenzoic acid, 95% acts as a substrate for various biochemical reactions, such as enzyme assays, protein and peptide detection, and nucleic acid detection. It is also a common reagent in the synthesis of various organic compounds. 4-(4-Cbz-Aminopheny)-2-nitrobenzoic acid, 95% acts as an electron donor and can react with a variety of compounds, such as amino acids and nucleic acids, to form covalent bonds.
Biochemical and Physiological Effects
4-(4-Cbz-Aminopheny)-2-nitrobenzoic acid, 95% is not known to have any direct biochemical or physiological effects. However, it can be used in the synthesis of various organic compounds, such as peptides, nucleosides, and other small molecules, which can then be used for various biochemical and physiological applications.
Advantages and Limitations for Lab Experiments
The main advantage of using 4-(4-Cbz-Aminopheny)-2-nitrobenzoic acid, 95% in laboratory experiments is its ability to act as a substrate for various biochemical reactions, such as enzyme assays, protein and peptide detection, and nucleic acid detection. It is also a common reagent in the synthesis of various organic compounds. However, 4-(4-Cbz-Aminopheny)-2-nitrobenzoic acid, 95% can be difficult to work with due to its sensitivity to light and moisture, and it can decompose at high temperatures.
Future Directions
1. Further research into the use of 4-(4-Cbz-Aminopheny)-2-nitrobenzoic acid, 95% in the synthesis of various organic compounds, such as peptides, nucleosides, and other small molecules.
2. Investigation into the use of 4-(4-Cbz-Aminopheny)-2-nitrobenzoic acid, 95% in the detection of proteins, peptides, and nucleic acids.
3. Exploration of the potential biochemical and physiological applications of compounds synthesized using 4-(4-Cbz-Aminopheny)-2-nitrobenzoic acid, 95%.
4. Development of new methods for synthesizing 4-(4-Cbz-Aminopheny)-2-nitrobenzoic acid, 95% in order to reduce costs and improve yields.
5. Investigation into the use of 4-(4-Cbz-Aminopheny)-2-nitrobenzoic acid, 95% in the detection of small molecules and other compounds.
6. Investigation into the use of 4-(4-Cbz-Aminopheny)-2-nitrobenzoic acid, 95% in the synthesis of novel compounds.
7. Exploration of the potential applications of 4-(4-Cbz-Aminopheny)-2-nitrobenzoic acid, 95% in biotechnology and medicine.
8. Development of new methods for synthesizing 4-(4-Cbz-Aminopheny)-2-nitrobenzoic acid, 95% in order to reduce the risk of contamination.
9. Investigation into the use of 4-(4-Cbz-Aminopheny)-2-nitrobenzoic acid, 95% in the detection of metals and other elements.
10. Investigation into the use of 4-(4-Cbz-Aminopheny)-2-nitrobenzoic acid, 95% in the synthesis of polymers and other materials.
Synthesis Methods
4-(4-Cbz-Aminopheny)-2-nitrobenzoic acid, 95% is synthesized by reacting 4-aminobenzoic acid with 4-nitrobenzoyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction proceeds through an SN2 substitution mechanism and yields 4-(4-Cbz-Aminopheny)-2-nitrobenzoic acid, 95% as the primary product. The reaction can be carried out in aqueous or organic solvents, such as methanol or ethanol, and the reaction can be further catalyzed with a tertiary amine, such as triethylamine.
properties
IUPAC Name |
2-nitro-4-[4-(phenylmethoxycarbonylamino)phenyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O6/c24-20(25)18-11-8-16(12-19(18)23(27)28)15-6-9-17(10-7-15)22-21(26)29-13-14-4-2-1-3-5-14/h1-12H,13H2,(H,22,26)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPUWAOAZEZFPSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=CC=C(C=C2)C3=CC(=C(C=C3)C(=O)O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Cbz-Aminopheny)-2-nitrobenzoic acid |
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